1-(2-amino-2-oxoethyl)-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide
Overview
Description
1-(2-amino-2-oxoethyl)-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.23212518 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Interactions
- The synthesis of heterocyclic compounds, including the utilization of cyanoacetamide and various derivatives, has been explored for their antitumor and antioxidant activities. These methods can offer insights into the synthesis of complex molecules, potentially including the one (Bialy & Gouda, 2011).
- Experimental and quantum-chemical calculations on pyrazole-3-carboxamide and -3-carboxylate derivatives have been conducted to understand their formation and structural properties, which could relate to the synthesis or modification of similar compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
- Research on substituted pyrazolo[4,3-c]pyridine-3-ols has shown the creation of novel fused heterobicycles, highlighting the diverse potential of pyrazole derivatives in synthesizing complex heterocyclic structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Biological Applications
- Structure-activity relationship studies of pyrazole derivatives as cannabinoid receptor antagonists have provided insights into designing compounds with specific biological activities, suggesting potential pharmacological applications of similar compounds (Lan et al., 1999).
- Novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed as heterocyclic amino acids, indicating the versatility of piperidine and pyrazole derivatives in medicinal chemistry and drug development (Matulevičiūtė et al., 2021).
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-cyclopropyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-12-16(13(2)21(3)20-12)10-23(15-6-7-15)18(25)14-5-4-8-22(9-14)11-17(19)24/h14-15H,4-11H2,1-3H3,(H2,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLONHSPSRXMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C2CC2)C(=O)C3CCCN(C3)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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